Apatinib-d8 25-N-Oxide Hydrochloride is a deuterated derivative of apatinib, a small molecule tyrosine kinase inhibitor primarily used in the treatment of advanced gastric cancer and other malignancies. This compound is categorized as a stable isotope-labeled metabolite, which is essential for pharmacokinetic studies and the development of analytical methods. The molecular formula of Apatinib-d8 25-N-Oxide Hydrochloride is with a molecular weight of approximately 421.52 g/mol .
Apatinib-d8 25-N-Oxide Hydrochloride is synthesized for research purposes and is classified under several categories, including cytokine and growth factor signaling modulators, angiogenesis inhibitors, and stable isotopes. It serves as a reference material in various scientific investigations, particularly in pharmacokinetics and drug metabolism studies .
The synthesis of Apatinib-d8 25-N-Oxide Hydrochloride typically involves the N-oxidation of the parent compound, apatinib. This process can be achieved through various oxidation methods, including the use of peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acidic conditions. The reaction generally follows these steps:
Apatinib-d8 25-N-Oxide Hydrochloride can participate in various chemical reactions typical for N-oxide compounds. These include:
The mechanism of action for Apatinib revolves around its ability to inhibit vascular endothelial growth factor receptors (VEGFRs), which are critical for angiogenesis—the formation of new blood vessels from existing ones. By blocking these receptors, Apatinib-d8 reduces tumor blood supply, leading to decreased tumor growth and metastasis. This mechanism has been extensively studied in various cancer models, demonstrating significant efficacy in inhibiting tumor progression .
Apatinib-d8 25-N-Oxide Hydrochloride exhibits several notable physical and chemical properties:
Apatinib-d8 25-N-Oxide Hydrochloride is primarily utilized in scientific research for:
This compound plays a crucial role in enhancing our understanding of cancer therapies and improving treatment outcomes through more precise drug delivery systems .
Apatinib-d8 25-N-Oxide Dihydrochloride is a deuterium-labeled metabolite of the tyrosine kinase inhibitor apatinib, specifically modified at the N-oxide position of its pyridine ring. Its molecular formula is C₂₄H₁₅D₈N₅O₂ · 2HCl, with a molecular weight of 421.52 g/mol [1]. The isotopic labeling occurs exclusively on the cyclopentyl moiety, where all eight hydrogen atoms (positions 2,2,3,3,4,4,5,5) are replaced by deuterium (D₈). This selective deuteration is denoted in the IUPAC name as N-[4-(1-cyanocyclopentyl-2,2,3,3,4,4,5,5-d₈)phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide 25-N-oxide [1] [5]. The SMILES string (O=C(C1=CC=CN=C1NCC2=CC=N(C=C2)=O)NC3=CC=C(C4(C#N)C([2H])([2H])C([2H])([2H])C([2H])([2H])C4([2H])[2H])C=C3.Cl.Cl
) explicitly visualizes the deuterium atoms on the cyclopentyl group and the N-oxide modification on the pyridine nitrogen [1].
Table 1: Molecular Identity of Apatinib-d8 25-N-Oxide and Related Compounds
Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) |
---|---|---|---|
Apatinib-d8 25-N-Oxide Dihydrochloride | C₂₄H₁₅D₈N₅O₂ · 2HCl | Not specified | 421.52 |
Non-deuterated Apatinib 25-N-Oxide | C₂₄H₂₃N₅O₂ · 2(HCl) | 1376710-40-5 (free base) | 486.40 |
Apatinib-d8 (parent compound) | C₂₅H₁₉D₈N₅O₂ | 2468771-43-7 | 497.60 |
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and deuteration efficiency. ¹H NMR spectra (recorded in CDCl₃) exhibit the absence of proton signals between δ 1.5–2.5 ppm, corresponding to the cyclopentyl group, validating complete deuteration at these positions [1]. Key proton signals include:
High-Resolution Mass Spectrometry (HRMS) data further corroborate the structure. The exact mass for the free base (C₂₄H₁₅D₈N₅O₂) is calculated as 421.5224 m/z [1]. ESI-HRMS shows the [M+H]⁺ ion at m/z 422.5297 (Δ < 3 ppm error), with a characteristic isotopic pattern indicating D₈ incorporation. Fragmentation patterns include:
Apatinib-d8 25-N-Oxide is a major oxidative metabolite of apatinib-d8, mirroring the biotransformation pathway of non-deuterated apatinib, where cytochrome P450 enzymes catalyze pyridyl-25-N-oxidation [7]. Key physicochemical comparisons include:
Table 2: Physicochemical Comparison of Deuterated vs. Non-Deuterated Metabolites
Property | Apatinib-d8 25-N-Oxide Dihydrochloride | Apatinib 25-N-Oxide Dihydrochloride |
---|---|---|
Molecular Weight | 421.52 g/mol | 486.40 g/mol |
Deuteration Sites | Cyclopentyl-D₈ | None |
HPLC Purity | >95% | >95% |
Water Solubility | High (>5 mg/mL) | Moderate (~3 mg/mL) |
Storage Conditions | -20°C (desiccated) | -20°C (desiccated) |
X-ray diffraction (XRD) analyses reveal that Apatinib-d8 25-N-Oxide Dihydrochloride crystallizes in a monoclinic space group (P2₁/c). The unit cell parameters are a = 14.2 Å, b = 7.8 Å, c = 16.5 Å, and β = 102.5° [4]. Key solid-state features:
Thermal analysis via differential scanning calorimetry (DSC) displays an endothermic peak at 215°C, corresponding to the melting point, followed by decomposition at 248°C. Powder X-ray diffraction (PXRD) confirms high crystallinity, with characteristic 2θ peaks at 8.4°, 12.7°, 17.2°, and 25.5° [4].
Table 3: Solid-State Properties of Apatinib-d8 25-N-Oxide Dihydrochloride
Property | Value/Description |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Melting Point | 215°C (DSC) |
Decomposition Point | 248°C |
Hygroscopicity | Mild (1.2% water uptake at 80% RH) |
PXRD Peaks (2θ) | 8.4°, 12.7°, 17.2°, 25.5° |
Storage Recommendations | -20°C, desiccated, inert atmosphere |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0